![molecular formula C8H7ClN2O2 B15051887 4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of chlorine and methoxy groups on the pyrrolo[2,3-b]pyridine scaffold enhances its chemical reactivity and biological activity.
準備方法
The synthesis of 4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core.
Chlorination: Introduction of the chlorine atom at the 4-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced at the 6-position through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
類似化合物との比較
Similar compounds to 4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one include other pyrrolo[2,3-b]pyridine derivatives such as:
- 4-Chloro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
These compounds share the pyrrolo[2,3-b]pyridine core but differ in the substituents attached to the ring system. The unique combination of chlorine and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H7ClN2O2 |
|---|---|
分子量 |
198.60 g/mol |
IUPAC名 |
4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O2/c1-13-7-3-5(9)4-2-6(12)10-8(4)11-7/h3H,2H2,1H3,(H,10,11,12) |
InChIキー |
SJCNQTUVVRQRPL-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(CC(=O)N2)C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)
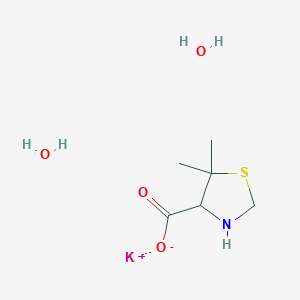
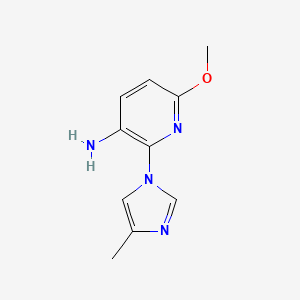
![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)
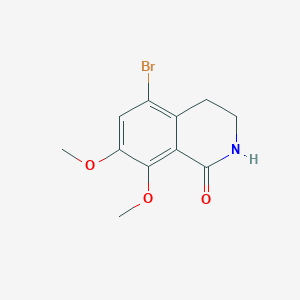
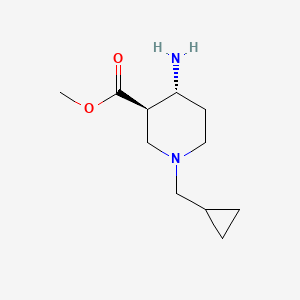

![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)
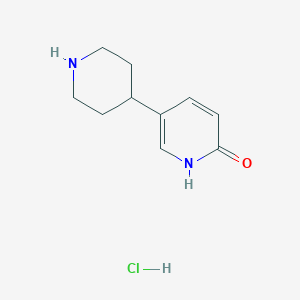
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)
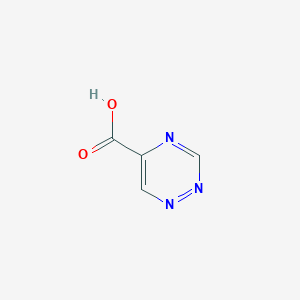
![(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)
